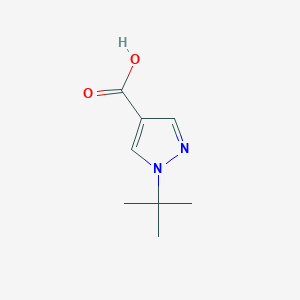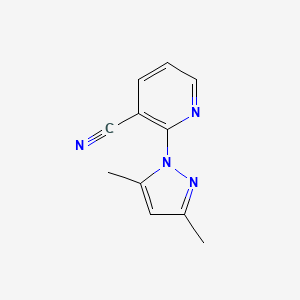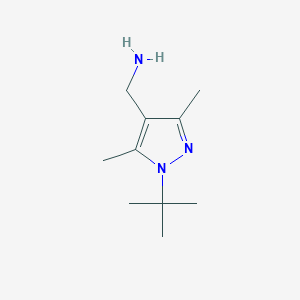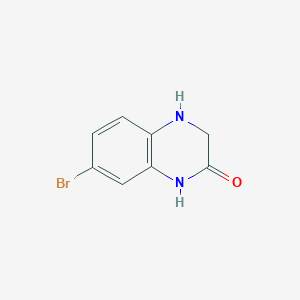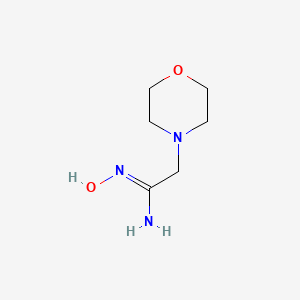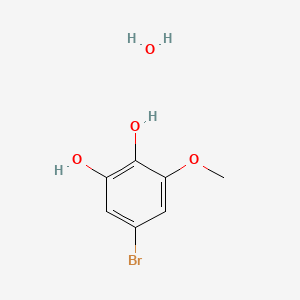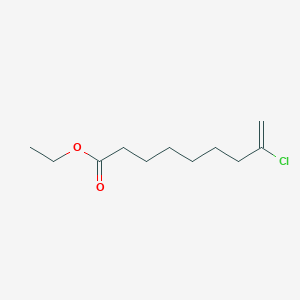
1h-Benzimidazole-2-propanoic acid, ethyl ester
Overview
Description
1H-Benzimidazole-2-propanoic acid, ethyl ester is a chemical compound. It is a derivative of 1H-Benzimidazole1. The exact structure and properties of this specific compound are not readily available in the literature. However, we can infer some information based on its components: 1H-Benzimidazole and ethyl propanoate12.
Synthesis Analysis
The synthesis of 1H-Benzimidazole-2-propanoic acid, ethyl ester is not explicitly detailed in the available literature. However, the synthesis of similar compounds typically involves the reaction of 1H-Benzimidazole with an appropriate carboxylic acid or derivative1.Molecular Structure Analysis
The molecular structure of 1H-Benzimidazole-2-propanoic acid, ethyl ester is not directly available. However, the structure of 1H-Benzimidazole, a component of the compound, is well-documented1. It is a heterocyclic compound, consisting of a fused five and six-membered ring with two nitrogen atoms1.Chemical Reactions Analysis
Specific chemical reactions involving 1H-Benzimidazole-2-propanoic acid, ethyl ester are not readily available in the literature. However, 1H-Benzimidazole and ethyl propanoate, the components of the compound, are known to participate in various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Benzimidazole-2-propanoic acid, ethyl ester are not directly available. However, the properties of its components, 1H-Benzimidazole and ethyl propanoate, are well-documented12.Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Spectroscopic Studies : The compound has been utilized in synthetic chemistry for generating N-(1H-Benzimidazol-2-yl)-N′-benzyl proponamidine through reaction with benzylamine. This process is well-documented, including structural determination via NMR, X-ray diffraction, and comparison with computational models, highlighting its crystalline structure characteristics (Raouafi et al., 2007).
Co-crystallization Studies : In material science, the benzimidazole derivative has been co-crystallized with carboxylic acids, exploring its potential for forming multi-component compounds. This research provides insight into molecular conformations and thermal stability, supported by Hirshfeld surfaces analysis and DFT calculations (Zhai et al., 2017).
Chemical Properties and Biological Activity
Chemical and Biological Properties : Ethyl esters derived from imidazo[1,2-a]benzimidazole have been synthesized and studied for their chemical behaviors and biological activities, such as fungicidal, antimicrobial, and effects on brain rhythmogenesis. This exploration broadens the scope of benzimidazole derivatives in pharmacological applications (Anisimova et al., 2011).
Antimicrobial Activities : The antibacterial and antifungal properties of 1H-benzimidazole-2-propanoic acid derivatives have been evaluated, showcasing significant activity against various pathogens. This underlines the potential of benzimidazole derivatives as a basis for developing new antimicrobial agents (Güneş & Cosar, 1992).
Advanced Applications
Fluorescence Applications Development : Research on developing the {M(CO)3}+ core with benzimidazole derivatives for fluorescence applications indicates the versatility of benzimidazole compounds in enhancing fluorescence imaging technologies. This research could lead to significant advancements in bioimaging and diagnostics (Wei et al., 2006).
Anticancer Activities : Novel benzimidazole derivatives have been synthesized and screened for anticancer activities, showing significant inhibitory effects against various cancer cell lines. These findings suggest the potential of benzimidazole compounds in the development of new anticancer therapies (Varshney et al., 2015).
Safety And Hazards
The safety and hazards associated with 1H-Benzimidazole-2-propanoic acid, ethyl ester are not explicitly mentioned in the literature. However, similar compounds, such as 2-Benzimidazolepropionic acid, are known to cause skin irritation, serious eye irritation, and may be harmful if inhaled, swallowed, or in contact with skin4.
Future Directions
The future directions for the research and application of 1H-Benzimidazole-2-propanoic acid, ethyl ester are not explicitly mentioned in the literature. However, similar compounds, such as substituted 1-ethyl-1H-benzimidazole fluorinated derivatives, have been studied for their potential as thrombin inhibitors5. This suggests that 1H-Benzimidazole-2-propanoic acid, ethyl ester and similar compounds could have potential applications in medical and pharmaceutical research.
Please note that this analysis is based on the limited information available and the properties of similar compounds. For a more accurate and comprehensive analysis, further research and experimental data would be required.
properties
IUPAC Name |
ethyl 3-(1H-benzimidazol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-12(15)8-7-11-13-9-5-3-4-6-10(9)14-11/h3-6H,2,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJXAIMBLLYVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281213 | |
| Record name | 1h-benzimidazole-2-propanoic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Benzimidazole-2-propanoic acid, ethyl ester | |
CAS RN |
6315-23-7 | |
| Record name | Ethyl 1H-benzimidazole-2-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procodazole ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-20767 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1h-benzimidazole-2-propanoic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROCODAZOLE ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/791487L0WH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


